molecular formula C16H18ClN3O B5554743 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine

Cat. No.: B5554743
M. Wt: 303.78 g/mol
InChI Key: HGPCPDZFLVJYSG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a methanimine group attached to a 5-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under suitable conditions to form the 4-(4-chlorophenyl)piperazine intermediate.

    Attachment of the Methanimine Group: The next step involves the reaction of the 4-(4-chlorophenyl)piperazine intermediate with 5-methylfurfural under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, due to the presence of the piperazine moiety.

    Biological Studies: It can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Materials Science: The compound’s unique structure may be utilized in the design of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be employed in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine is unique due to the presence of the 5-methylfuran ring, which may impart distinct electronic and steric properties compared to other piperazine derivatives

Properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-13-2-7-16(21-13)12-18-20-10-8-19(9-11-20)15-5-3-14(17)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCPDZFLVJYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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